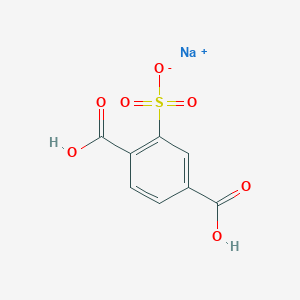

Sodium;4-carboxy-3-sulfobenzoate

Descripción

Structure

2D Structure

Propiedades

Número CAS |

19089-60-2 |

|---|---|

Fórmula molecular |

C8H5NaO7S |

Peso molecular |

268.18 g/mol |

Nombre IUPAC |

sodium 4-carboxy-3-sulfobenzoate |

InChI |

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |

Clave InChI |

JARIJYUQOKFVAJ-UHFFFAOYSA-M |

SMILES isomérico |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |

SMILES canónico |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na] |

Origen del producto |

United States |

Contextualization of Sulfonated Terephthalate Ligands in Coordination Chemistry and Polymer Science

Sulfonated terephthalate (B1205515) ligands, such as Monosodium 2-Sulfoterephthalate, are integral components in the fields of coordination chemistry and polymer science. In coordination chemistry, these ligands act as linkers, binding to metal ions to form highly ordered, multi-dimensional structures known as coordination polymers or metal-organic frameworks (MOFs). mdpi.com The sulfonate group (-SO3H) and carboxylate groups (-COOH) on the terephthalate backbone can coordinate with metal centers, creating robust frameworks with diverse topologies and functionalities. rsc.orgmdpi.com

The presence of the sulfonate group is particularly noteworthy. It can either coordinate directly to the metal ion or act as a site for hydrogen bonding, influencing the final structure and properties of the material. rsc.orgresearchgate.net This dual capability provides a mechanism for fine-tuning the architecture of the resulting coordination polymer. In polymer science, the incorporation of sulfonated monomers like Monosodium 2-Sulfoterephthalate into polymer chains can enhance properties such as thermal stability, ion conductivity, and hydrophilicity, making them suitable for applications like proton exchange membranes in fuel cells.

Significance of Multifunctional Ligands for Tailored Material Properties

The properties of a coordination complex or a polymer are determined as much by the organic ligands as by the metal centers or polymer backbone. nih.govresearchgate.net Multifunctional ligands, which possess more than one type of coordinating group, are instrumental in designing materials with specific, pre-determined characteristics. nih.govresearchgate.net These ligands offer the ability to control and direct the assembly of metal-ligand networks, leading to materials with customized functionalities. beilstein-journals.orgnih.gov

Monosodium 2-sulfoterephthalate is a prime example of a multifunctional ligand. It possesses two different types of functional groups: two carboxylate groups and one sulfonate group. This trifunctional nature allows it to bridge multiple metal centers in different ways, leading to the formation of complex and stable three-dimensional frameworks. The strategic selection of ligands is crucial as they influence the final size, shape, and colloidal stability of the resulting nanoparticles or framework structures. acs.org The ability to modify ligands before the deposition of thin films is a key strategy for optimizing the performance of many devices based on nanoparticles. nih.gov

Evolution of Research Perspectives on Monosodium 2 Sulfoterephthalate in Enabling Technologies

Research into Monosodium 2-sulfoterephthalate has evolved from fundamental synthesis and characterization to its application in enabling technologies that address critical industrial and environmental challenges. innovativepolymersgroup.comfrontiersin.org A significant area of this research is in the field of catalysis, where it serves as the organic linker for synthesizing robust metal-organic frameworks (MOFs).

A prominent example is the synthesis of MIL-101(Cr)-SO3H, a highly porous and stable MOF. rsc.orgrsc.org This material has demonstrated exceptional performance as a solid acid catalyst in various organic reactions. For instance, it has been effectively used in the cracking of ethylene (B1197577) dichloride (EDC) to produce vinyl chloride monomer (VCM), a key industrial process. rsc.org The use of the MIL-101(Cr)-SO3H catalyst, synthesized from Monosodium 2-sulfoterephthalate, allows the reaction to occur at a significantly lower temperature (255 °C) compared to the conventional industrial process (550 °C), while maintaining high conversion (~75%) and selectivity (99.8%). rsc.org This represents a substantial energy-saving potential, highlighting the role of Monosodium 2-sulfoterephthalate in developing more sustainable and efficient industrial technologies.

Further research has explored the optimization of MIL-101(Cr)-SO3H synthesis using Monosodium 2-sulfoterephthalate with different mineralizers, such as HCl, HF, and NaAc, to catalyze the esterification of cyclohexene (B86901). nih.gov These studies focus on tuning the catalyst's properties, like surface area and acidity, to enhance its catalytic activity and reusability, further cementing the importance of this compound in the creation of advanced functional materials. nih.gov

Interactive Data Table: Properties of Monosodium 2-Sulfoterephthalate

| Property | Value | Reference |

| CAS Number | 19089-60-2 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₈H₅NaO₇S | scbt.com |

| Molecular Weight | 268.17 g/mol | scbt.com |

| Synonyms | 2-Sulfoterephthalic Acid Monosodium Salt | scbt.comtcichemicals.comtcichemicals.com |

| Appearance | White to light yellow/red powder/crystal | tcichemicals.com |

Interactive Data Table: Synthesis of MIL-101(Cr)-SO3H using Monosodium 2-Sulfoterephthalate

| Reactant | Amount | Role | Reference |

| Chromium(III) nitrate (B79036) nonahydrate | 2.00 g (5 mmol) | Metal Source | nih.gov |

| Monosodium 2-sulfoterephthalic acid | 2.70 g (10 mmol) | Organic Ligand | nih.gov |

| Hydrofluoric acid (47–51 wt%) | 0.3 g | Mineralizer (HF method) | nih.gov |

| Sodium acetate | 0.12 g (0.9 mmol) | Mineralizer (NaAc method) | nih.gov |

| Deionized water | 30 g | Solvent | nih.gov |

| Reaction Conditions | |||

| Temperature | 463 K (190 °C) | nih.gov | |

| Time | 24 hours | nih.gov |

A Comprehensive Analysis of the Synthesis of Monosodium 2-Sulfoterephthalate

Monosodium 2-sulfoterephthalate, a key organic ligand, is instrumental in the formation of robust and porous acid catalysts with significant applications in the petrochemical industry. This article delves into the chemical synthesis pathways, process optimization, and comparative analysis of methodologies for producing this important compound.

Advanced Characterization Techniques for Monosodium 2 Sulfoterephthalate Derived Materials

Crystallographic Analysis for Structural Elucidation

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in crystalline materials derived from monosodium 2-sulfoterephthalate.

Single Crystal X-ray Diffraction for Atomic Arrangement and Bonding

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the precise determination of the molecular structure of crystalline compounds. uni-ulm.de This method offers detailed information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the ordering of atoms within the crystal. uhu-ciqso.escarleton.edu For a successful analysis, a monocrystalline sample is required. uni-ulm.deuhu-ciqso.es

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.de This pattern has a reciprocal relationship to the crystal lattice in real space, and its analysis allows for the solution and refinement of the crystal structure. carleton.edu The technique is particularly suited for the study of small to medium-sized organic and inorganic molecules. uni-ulm.de

Powder X-ray Diffraction for Phase Purity and Crystallinity

Powder X-ray diffraction (PXRD) is a fundamental technique used to characterize the crystalline nature of materials and to identify the phases present in a sample. rsc.orgnih.gov Unlike SC-XRD, which requires a single crystal, PXRD can be performed on polycrystalline or powdered samples. units.it

The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for the identification of different polymorphic forms. nih.govamericanpharmaceuticalreview.com In a study comparing lab-synthesized monosodium 2-sulfoterephthalate with a commercial version, PXRD was used to demonstrate that while their molecular structures were identical, their crystal phases differed. rsc.org The technique is also crucial for assessing the crystallinity of a material, distinguishing between crystalline and amorphous phases. Amorphous materials produce a broad halo in the diffraction pattern, whereas crystalline materials show sharp, well-defined peaks. americanpharmaceuticalreview.com

PXRD is widely used in the quality control of crystalline drug substances and in the study of thermally induced phase transitions. units.it For instance, it can be used to monitor the changes in the crystalline structure of a material upon heating or dehydration. units.it

Spectroscopic Investigations of Chemical Identity and Electronic States

Spectroscopic techniques are vital for confirming the chemical identity, determining the molecular structure, and understanding the electronic properties of monosodium 2-sulfoterephthalate and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of lab-synthesized monosodium 2-sulfoterephthalate, FT-IR spectroscopy confirmed the presence of key functional groups. rsc.org The absorption bands corresponding to the symmetric and asymmetric stretching of the O=S=O group were observed around 1240 cm⁻¹ and 1185 cm⁻¹, respectively. rsc.org Additionally, peaks at 1028 cm⁻¹ and 620 cm⁻¹ were assigned to S–O and C–S stretching vibrations. rsc.org The presence of the carboxyl group was indicated by a stretching vibration of the C=O bond. rsc.org The FT-IR spectra of the synthesized product were found to be consistent with those of the commercial standard, confirming the successful synthesis. rsc.org

| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) |

| O=S=O symmetric stretching | 1240 |

| O=S=O asymmetric stretching | 1185 |

| S–O stretching | 1028 |

| C–S stretching | 620 |

| C=O stretching (carboxyl) | Not specified |

| C=C stretching (benzene ring) | 1600 and 1475 |

| -CH₃ stretching (from precursor) | 2983, 2923, and 2859 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the characterization of synthesized monosodium 2-sulfoterephthalate, ¹H NMR and ¹³C NMR were used to confirm its molecular structure, which was found to be identical to its commercial counterpart. rsc.org The signals in the NMR spectra were clearly assigned, and the integrals were consistent with the expected structure. rsc.org Signals around 2.5 ppm in the ¹H NMR spectrum and 40 ppm in the ¹³C NMR spectrum were attributed to the solvent, DMSO. rsc.org

While specific chemical shift values for monosodium 2-sulfoterephthalate were not detailed in the search results, the use of NMR was crucial in verifying the successful synthesis and purity of the compound. rsc.org

Solid-State Photoluminescence and Near-Infrared (NIR) Emission Spectroscopy

Solid-state photoluminescence (PL) and near-infrared (NIR) emission spectroscopy are powerful non-destructive techniques used to investigate the electronic structure and optical properties of materials derived from monosodium 2-sulfoterephthalate, especially when integrated into lanthanide-based metal-organic frameworks (Ln-MOFs). These methods are crucial for understanding the energy transfer mechanisms between the organic linker and the metal centers, which is fundamental for applications in sensing, bio-imaging, and telecommunications.

In a typical solid-state PL measurement, the material is excited with a light source, and the resulting emission spectrum is recorded. The excitation and emission spectra provide valuable information about the electronic transitions occurring within the material. For instance, the organic linker can absorb energy and transfer it to the lanthanide ion, a process known as the "antenna effect." This sensitization is critical for enhancing the otherwise weak absorption of lanthanide ions. rsc.org

NIR emission spectroscopy is particularly relevant for materials containing NIR-emitting lanthanide ions such as Neodymium (Nd³⁺), Erbium (Er³⁺), and Ytterbium (Yb³⁺). rsc.org The emission from these ions falls within the NIR region of the electromagnetic spectrum, which is advantageous for applications requiring tissue penetration, such as in vivo bio-imaging. researchgate.net The efficiency of the energy transfer from the sulfoterephthalate linker to the lanthanide ion, as well as the quantum yield of the NIR emission, are key parameters determined by these spectroscopic techniques. rsc.org

Key Research Findings:

Sensitization Efficiency: Studies on Ln-MOFs have shown that the organic linkers can efficiently sensitize the NIR emission of lanthanide ions, with sensitization efficiencies reaching up to 38% for Nd³⁺. rsc.org

Long Luminescence Lifetimes: Ln-MOFs can exhibit long luminescence lifetimes, with values up to 12 µs for Yb³⁺ analogues, which is a desirable characteristic for many optical applications. rsc.org

Visible-Light Excitation: A significant finding is the ability to sensitize NIR emission in some Ln-MOFs through excitation in the visible range (up to 450 nm). rsc.org This is a notable advantage as it allows for the use of more common and less expensive light sources.

Table 1: Photoluminescence Data for Lanthanide-Doped Materials

| Lanthanide Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| Nd³⁺ | Visible (e.g., 450) | NIR (e.g., 880, 1060, 1330) | Lasers, Bio-imaging |

| Er³⁺ | Visible/NIR | NIR (e.g., 1540) | Telecommunications, Bio-imaging |

| Yb³⁺ | Visible/NIR | NIR (e.g., 980) | Bio-imaging, Solar Cells |

Data compiled from general knowledge on lanthanide photophysics.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Magnetic Properties

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. youtube.comyoutube.com It is an indispensable tool for characterizing the magnetic properties of materials derived from monosodium 2-sulfoterephthalate, particularly when paramagnetic metal centers are incorporated into the structure, such as in certain MOFs.

EPR spectroscopy provides detailed information about the electronic structure of paramagnetic centers, including their oxidation state, coordination environment, and interactions with neighboring nuclei. youtube.com The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. youtube.com

In the context of monosodium 2-sulfoterephthalate-derived materials, EPR can be used to:

Identify and Quantify Paramagnetic Species: Confirm the presence of paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Cr³⁺) or organic radicals within the material.

Probe the Local Environment: The g-factor and hyperfine splitting constants obtained from an EPR spectrum are sensitive to the local coordination geometry and the nature of the atoms surrounding the paramagnetic center. youtube.com

Investigate Magnetic Interactions: In materials containing multiple paramagnetic centers, EPR can reveal information about magnetic exchange or dipolar interactions between them.

Key Research Findings:

Characterization of Metal Centers: EPR has been effectively used to study the oxidation state and coordination of manganese ions in various materials. For example, a typical EPR signal for MnO₂ powders shows a broad single line with a g-value of approximately 1.94. researchgate.net

Correlation with Other Properties: A correlation has been established between the width of the EPR signal and properties such as ionic conductivity and the ratio of different oxidation states (e.g., Mn³⁺/Mn⁴⁺) in manganese oxides. researchgate.net

Table 2: Representative EPR Parameters for Paramagnetic Species

| Paramagnetic Species | Typical g-factor | Hyperfine Splitting (A) | Information Obtained |

| Mn²⁺ | ~2.00 | Often resolved into a six-line pattern | Oxidation state, nuclear spin interaction |

| Cu²⁺ | Anisotropic (g∥ > g⊥ > 2.00) | Resolved for copper isotopes | Coordination geometry, nature of ligands |

| Organic Radical | ~2.0023 (free electron) | Depends on interacting nuclei | Identification of radical species, spin density distribution |

This table presents generalized data for illustrative purposes.

Adsorptive FT-IR Spectroscopy for Acidic and Defective Sites

Adsorptive Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying and characterizing acidic and defective sites on the surface of materials. This method involves the adsorption of a probe molecule that specifically interacts with these sites, leading to characteristic changes in the vibrational spectrum of the adsorbed molecule.

For materials derived from monosodium 2-sulfoterephthalate, which can possess both Brønsted and Lewis acid sites, this technique provides invaluable insights into their catalytic and adsorptive properties. The sulfonate group (–SO₃H) itself can act as a Brønsted acid site.

Common Probe Molecules:

Pyridine (B92270): A versatile probe molecule that can distinguish between Brønsted and Lewis acid sites. The interaction of pyridine with a Brønsted acid site forms a pyridinium (B92312) ion (PyH⁺), which gives rise to a characteristic IR band around 1540 cm⁻¹. The coordination of pyridine to a Lewis acid site results in a band at approximately 1450 cm⁻¹.

Ammonia (NH₃): Another common probe for acidic sites.

Carbon Monoxide (CO): Can be used to probe both acidic and basic sites, as well as metal centers in different oxidation states.

The experimental procedure involves recording the FT-IR spectrum of the material before and after the adsorption of the probe molecule, often at different temperatures and pressures. The changes in the spectrum, such as the appearance of new bands or shifts in existing ones, are then analyzed to determine the nature, strength, and accessibility of the active sites. nih.gov

Key Research Findings:

Identification of Acid Sites: FT-IR spectroscopy of adsorbed pyridine is a well-established method for the characterization of Brønsted and Lewis acidity in solid acid catalysts.

Sulfate (B86663) Group Interactions: In sulfated metal oxides, FT-IR can provide insights into the interaction of sulfate groups with the material's surface. nih.gov

Functional Group Analysis: Standard FT-IR analysis of a lab-synthesized monosodium 2-sulfoterephthalate confirmed the presence of key functional groups. The O=S=O symmetric and asymmetric stretching vibrations were observed around 1240 and 1185 cm⁻¹, while S–O and C–S stretching vibrations were found at 1028 and 620 cm⁻¹, respectively. rsc.org

Table 3: Characteristic FT-IR Bands for Acid Site Characterization with Pyridine

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

| Pyridinium ion (PyH⁺) | ~1540 | Brønsted acid site |

| Coordinated pyridine | ~1450 | Lewis acid site |

| Physisorbed pyridine | ~1440 | Weak interactions |

| Ring vibrations | ~1490 | Both Brønsted and Lewis sites |

Data is based on established literature values for pyridine adsorption.

Surface and Porosity Characterization Methods

The performance of materials derived from monosodium 2-sulfoterephthalate in applications such as catalysis, separation, and gas storage is often directly related to their surface area, pore structure, and morphology. This section describes the key techniques used to characterize these physical properties.

Gas Physisorption (N₂, Ar) for Surface Area and Pore Volume Determination

Gas physisorption is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. cefetmg.br The technique involves the physical adsorption of a gas, typically nitrogen (N₂) at 77 K or argon (Ar) at 87 K, onto the surface of the material at various relative pressures. researchgate.net

The resulting adsorption-desorption isotherm, a plot of the amount of gas adsorbed versus relative pressure, provides a wealth of information about the material's porous structure. The shape of the isotherm can be classified according to the IUPAC classification, which provides initial insights into the nature of the porosity (microporous, mesoporous, or macroporous). cefetmg.br

Key Parameters Determined:

Specific Surface Area: Calculated from the isotherm data using the Brunauer-Emmett-Teller (BET) equation.

Pore Volume: The total volume of the pores, typically determined from the amount of gas adsorbed at a relative pressure close to unity. hyomen.org

Pore Size Distribution: Calculated from the desorption branch of the isotherm using models such as the Barrett-Joyner-Halenda (BJH) method for mesopores or density functional theory (DFT) for micropores and mesopores.

Experimental Considerations:

Sample Degassing: Prior to analysis, the sample must be degassed under vacuum or an inert gas flow at an elevated temperature to remove any adsorbed contaminants from the surface. hyomen.org

Choice of Adsorptive: Nitrogen is the most common adsorptive, but argon is preferred for the characterization of micropores due to its different quadrupole moment and ability to probe smaller pores.

Table 4: IUPAC Classification of Pore Sizes

| Pore Type | Pore Width |

| Micropores | < 2 nm |

| Mesopores | 2 - 50 nm |

| Macropores | > 50 nm |

Source: IUPAC recommendations. cefetmg.br

Field Emission Scanning Electron Microscopy (FE-SEM) for Morphology

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to visualize the surface morphology and microstructure of materials. youtube.com It offers significant advantages over conventional SEM, including higher resolution, reduced sample charging, and the ability to operate at lower accelerating voltages, which is beneficial for delicate samples. nih.gov

In FE-SEM, a focused beam of electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to form an image. Secondary electrons provide high-resolution information about the surface topography, while backscattered electrons can provide information about the elemental composition of the sample. youtube.com

For materials derived from monosodium 2-sulfoterephthalate, FE-SEM is used to:

Determine Particle Size and Shape: Visualize the size, shape, and morphology of the synthesized crystals or particles. rsc.org

Assess Surface Features: Examine the surface texture, roughness, and the presence of any defects or secondary phases.

Observe Material Assembly: In the case of composites or hierarchical structures, FE-SEM can be used to understand how the different components are assembled.

Key Research Findings:

Morphological Comparison: FE-SEM has been used to compare the particle shapes of lab-synthesized monosodium 2-sulfoterephthalate with its commercial counterpart, revealing differences in their crystal habits despite having the same chemical composition. rsc.org

Surface Analysis of Composites: The technique is widely used to analyze the surface morphology of polymer composites, revealing how reinforcement materials like MoS₂ are dispersed within the polymer matrix. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.compsu.edu

The principle of XPS involves irradiating a solid surface with a beam of X-rays, which causes the emission of core-level electrons. azom.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element from which the electron was emitted and is also sensitive to the element's chemical environment (i.e., its oxidation state and bonding partners). mdpi.com

For materials derived from monosodium 2-sulfoterephthalate, XPS is crucial for:

Verifying Surface Composition: Confirming the presence of all expected elements (C, O, S, Na, and the corresponding metal in a MOF) on the material's surface.

Determining Oxidation States: Differentiating between different oxidation states of the metal centers or sulfur atoms.

Investigating Surface Modifications: Analyzing the success of surface functionalization or the presence of any surface contaminants. rms-foundation.ch

Key Information from XPS Spectra:

Survey Scans: Provide an overview of all the elements present on the surface, with the exception of H and He. rms-foundation.ch

High-Resolution Scans: Detailed spectra of individual elements are acquired to determine their chemical states through the analysis of peak shapes and positions (chemical shifts).

Table 5: Typical Binding Energies for Elements in Monosodium 2-Sulfoterephthalate

| Element | Orbital | Typical Binding Energy (eV) | Chemical State Information |

| C | 1s | ~285 (C-C/C-H), ~286.5 (C-O/C-S), ~289 (O-C=O) | Carbonyl, carboxyl, aromatic, and aliphatic carbon |

| O | 1s | ~532 (S=O), ~533.5 (C=O) | Oxygen in sulfonate and carboxylate groups |

| S | 2p | ~168-170 | Sulfonate (S⁶⁺) |

| Na | 1s | ~1071-1072 | Sodium counter-ion |

Binding energy values are approximate and can vary depending on the specific chemical environment.

X-ray Absorption Near-Edge Structure (XANES) for Local Coordination Environment

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. uu.nlarxiv.orgresearchgate.net It provides critical information on the oxidation state, coordination number, and symmetry of the local environment, making it invaluable for characterizing materials derived from Monosodium 2-Sulfoterephthalate, such as metal-organic frameworks (MOFs). arxiv.orgresearchgate.net The technique does not require long-range crystalline order, allowing for the analysis of both crystalline and amorphous materials. uu.nlspringernature.com

When a material derived from Monosodium 2-Sulfoterephthalate, like a chromium-based MOF (e.g., MIL-101(Cr)-SO3H), is analyzed, XANES can be employed to study the K-edge of the metal center (e.g., Cr) or the sulfur atom. nih.govrsc.org The XANES spectrum is generated by exciting a core electron to unoccupied states, with the resulting spectral features being highly sensitive to the absorbing atom's chemical environment. researchgate.netnih.gov

Metal K-edge XANES : Analysis at the metal edge (e.g., Chromium, Zirconium) reveals information about the metal's oxidation state and its coordination with the oxygen atoms of the sulfonate (−SO₃⁻) and carboxylate (−COO⁻) functional groups of the ligand. researchgate.netacs.org The energy position and shape of the absorption edge can indicate changes in the oxidation state during chemical processes, for instance, from Co²⁺ to Co³⁺ under different gaseous environments. acs.org

Sulfur K-edge XANES : This analysis provides direct insight into the chemical state and bonding environment of the sulfur atom within the sulfonate group. nih.gov It can confirm that the sulfonate group remains intact after synthesis of the derived material and can probe its interactions with the metal centers or other species within the pores.

The interpretation of XANES spectra often involves comparing the experimental data with spectra from reference compounds with known coordination environments or with theoretical simulations to extract quantitative structural information. arxiv.orgresearchgate.net This allows researchers to build a detailed model of the local coordination around the key atoms, which is fundamental to understanding the material's properties and performance.

Thermal and Chemical Stability Assessments

Assessing the thermal and chemical stability of materials is crucial for determining their viability for large-scale and real-world applications. researchgate.netmdpi.com Materials derived from Monosodium 2-Sulfoterephthalate, particularly MOFs, are noted for their enhanced robustness. rsc.org

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a standard technique for evaluating the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. nih.govnih.gov The thermal stability of a material is directly related to its shelf-life and operational limits at elevated temperatures. nih.govnih.gov

For MOFs synthesized using Monosodium 2-Sulfoterephthalate, such as MIL-101-SO3H, TGA reveals distinct mass-loss stages corresponding to specific thermal events. A comparative study of three MIL-101-SO3H samples prepared via different methods showed a multi-stage decomposition process. nih.gov The initial mass loss observed at lower temperatures is typically due to the removal of adsorbed water or solvent molecules from the pores. nih.gov At higher temperatures, the framework itself begins to decompose.

A TGA study on a defective MOF-808 created using a sulfoisophthalic acid monosodium salt linker also confirmed the material's high thermal stability. rsc.org Generally, a higher activation energy of decomposition, which can be derived from kinetic analysis of TGA data, corresponds to greater thermal stability. nih.govpharmaexcipients.com

Below is a representative data table summarizing TGA findings for a MIL-101-SO3H material. nih.gov

| Temperature Range (°C) | Event | Description |

|---|---|---|

| 30–125 °C | Initial Mass Loss | Removal of adsorbed water molecules from the material's pores. nih.gov |

| >300 °C (approx.) | Framework Decomposition | The onset of significant mass loss indicating the decomposition of the organic ligand and breakdown of the MOF structure. nih.gov |

Investigation of Chemical Robustness in Various Environments

The chemical robustness of materials derived from Monosodium 2-Sulfoterephthalate is a key attribute, particularly for applications in aqueous or chemically aggressive environments. rsc.orgacs.org The presence of the sulfonate group, in conjunction with high-valency metal ions like Cr³⁺ or Zr⁴⁺, can impart significant stability. researchgate.netacs.org

Aqueous Stability : Many MOFs lack hydrolytic stability, which limits their practical use. researchgate.net However, frameworks derived from sulfonate ligands, especially those based on group(IV) metals like zirconium, have demonstrated remarkable water stability, preserving their crystalline and porous nature even when used in aqueous electrochemical systems. acs.org

pH Stability : The chemical stability of MOFs is strongly dependent on pH. Materials based on high-valency metals and carboxylate linkers tend to be robust in acidic water, while those with low-valency metals and azolate linkers are often more stable in alkaline solutions. mdpi.com Sulfonate-based MOFs have shown resistance over a wide pH range, which is critical for applications like selective ion exchange. researchgate.netacs.org For example, a zirconium-based MOF with sulfonate groups (SO₃-MOF-808) was shown to maintain its crystallinity and sulfonate loading after electrolysis in a neutral aqueous solution. acs.org The framework MIL-101(Cr)-SO3H is also described as having excellent chemical stability. rsc.org

The table below summarizes the general chemical robustness of sulfonate-derived MOFs in different environments based on research findings.

| Environment | Observed Stability/Behavior |

|---|---|

| Acidic Solutions | Frameworks with high-valency metal ions (e.g., Zr⁴⁺, Cr³⁺) generally exhibit good stability. mdpi.com |

| Basic Solutions | Stability can be moderate; depends heavily on the specific metal-ligand bond strength. mdpi.com |

| Neutral Aqueous Media | High stability, particularly for zirconium-based sulfonate MOFs, which can maintain their structure and functionality. acs.org |

| Organic Solvents | Generally stable, allowing for use in various organic reactions and separations. researchgate.net |

Research Applications of Monosodium 2 Sulfoterephthalate Derived Functional Materials

Heterogeneous Catalysis

The incorporation of the 2-sulfoterephthalate ligand into MOF structures, such as the well-known MIL-101(Cr), results in materials with intrinsic Brønsted acidity. These solid acid catalysts, denoted as MIL-101(Cr)-SO₃H, offer significant advantages, including high thermal and chemical stability, large surface areas, and uniformly distributed active sites, making them ideal for a range of acid-catalyzed organic reactions. rsc.orgnih.gov

The sulfonic acid groups (-SO₃H) integrated within the framework of these materials act as powerful Brønsted acid sites, facilitating numerous crucial industrial and laboratory-scale chemical transformations.

The esterification of cyclohexene (B86901) with formic acid is a key step in the indirect hydration pathway to produce cyclohexanol, a vital industrial chemical. Functional materials derived from Monosodium 2-Sulfoterephthalate, specifically the MOF designated MIL-101(Cr)-SO₃H, have been demonstrated as effective catalysts for this reaction. westlakevinnolit.comntnu.no

In one study, MIL-101(Cr)-SO₃H was prepared using Monosodium 2-Sulfoterephthalate as the organic ligand and different mineralizers (HCl, HF, and NaAC) to investigate their effect on catalytic activity. rsc.org The catalyst prepared with HCl as the mineralizer exhibited the highest specific surface area and the strongest acidity, leading to the best catalytic performance. rsc.org It achieved a cyclohexene conversion of 63.97% with a selectivity towards cyclohexyl formate (B1220265) of approximately 97.5%. rsc.org This catalyst could also be reused for three consecutive cycles without a noticeable loss of activity. rsc.org In contrast, the catalysts prepared with NaAC and HF as mineralizers showed lower cyclohexene conversion rates of 38.40% and 32.46%, respectively, though they maintained high selectivity. rsc.org

| Catalyst | Mineralizer | Cyclohexene Conversion (%) | Cyclohexyl Formate Selectivity (%) | Reusability |

| MIL-101(Cr)-SO₃H | HCl | 63.97 | ~97.5 | Stable for 3 cycles |

| MIL-101(Cr)-SO₃H | NaAC | 38.40 | ~97.5 | - |

| MIL-101(Cr)-SO₃H | HF | 32.46 | ~97.5 | - |

| Reaction Conditions: The reaction mixture was stirred magnetically at 80 °C for 6 h. | ||||

| Data sourced from Ma et al., 2019. rsc.org |

The conversion of glucose into fructose (B13574) is a cornerstone reaction in biorefineries, as fructose is a key platform chemical for producing valuable biofuels and polymers like 5-hydroxymethylfurfural (B1680220) (HMF). aai.solutionsrsc.org Metal-organic frameworks synthesized with chromium, such as MIL-101(Cr), which can be functionalized using Monosodium 2-Sulfoterephthalate, have shown significant catalytic activity in this isomerization process.

Research has demonstrated that MIL-101(Cr) is an efficient catalyst for the glucose-to-fructose reaction. aai.solutions Studies using a mixture of γ-valerolactone and 10% H₂O as the solvent found that MIL-101(Cr) provided a fructose yield of approximately 23% at 140 °C. aai.solutions The catalyst's large pore size is believed to contribute to its high activity. aai.solutionsrsc.org Furthermore, the stability of MIL-101(Cr) was confirmed through recycling experiments, where it was reused for five consecutive cycles without a significant loss of activity. aai.solutions Over these cycles, the fructose yield even showed an increase, reaching up to 35% after one hour of reaction time. aai.solutionsrsc.org A composite material, chromium hydroxide/MIL-101(Cr), has also been developed, achieving highly selective conversion of glucose to fructose. nih.gov

| Catalyst | Temperature (°C) | Initial Fructose Yield (%) | Fructose Yield After 5 Cycles (%) | Glucose Conversion (%) |

| MIL-101(Cr) | 140 | ~23 | up to 35 | >70 |

| Reaction Conditions: Solvent system of γ-valerolactone and 10% H₂O, 1-hour reaction time. | ||||

| Data sourced from Lara-Serrano et al., 2021. aai.solutionsrsc.org |

The Pechmann condensation is a widely used method for synthesizing coumarins, an important class of compounds with diverse biological and photophysical properties, by reacting a phenol (B47542) with a β-ketoester under acidic conditions. Solid acid catalysts are highly sought after to replace corrosive and difficult-to-recycle homogeneous acids like sulfuric acid. While direct data on MIL-101(Cr)-SO₃H for this specific reaction is limited in the provided context, research on analogous sulfonated MOFs like UiO-66-SO₃H demonstrates the potential of this class of materials. Additionally, it has been reported that MIL-101(Cr) loaded with 12-phosphotungstic acid can serve as an effective catalyst in the Pechmann reaction. ntnu.no

In a study using the sulfonated metal-organic framework UiO-66-SO₃H for the synthesis of 5,7-dihydroxy-4-methylcoumarin, the catalyst showed high efficiency. The presence of the sulfonic group was crucial, with the UiO-66-SO₃H catalyst achieving a product yield of 66.0% under optimized conditions, significantly higher than the 49.3% yield obtained with the non-sulfonated UiO-66. This highlights the critical role of Brønsted acidity, which is the key feature provided by the Monosodium 2-Sulfoterephthalate ligand in catalysts like MIL-101(Cr)-SO₃H.

| Catalyst | Reactants | Temperature (°C) | Time (h) | Product Yield (%) |

| UiO-66-SO₃H | Phloroglucinol, Ethyl Acetoacetate | 140 | 4 | 66.0 |

| UiO-66 (unfunctionalized) | Phloroglucinol, Ethyl Acetoacetate | 140 | 4 | 49.3 |

| FAU zeolite | Phloroglucinol, Ethyl Acetoacetate | 140 | 4 | 58.0 |

| Data sourced from Le, et al., 2023. |

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring, producing aromatic ketones that are valuable intermediates in the fine chemical and pharmaceutical industries. The reaction traditionally requires stoichiometric amounts of Lewis acids, leading to significant waste. The development of solid, reusable acid catalysts is a key goal of green chemistry. Sulfonic acid-functionalized MOFs, such as MIL-101-SO₃H, have been identified as promising catalysts for this transformation.

Research has noted the use of MIL-101(Cr) loaded with 12-phosphotungstic acid as a heterogeneous catalyst for Friedel-Crafts acylation reactions. ntnu.no The high density of acid sites and the robust, porous structure of these MOF-based catalysts make them suitable for activating acylating agents and facilitating the electrophilic aromatic substitution. Their performance can be compared to other solid acid catalysts like zeolites.

| Catalyst | Aromatic Substrate | Acylating Agent | Temperature (°C) | Yield (%) | Reference |

| MIL-101(Cr)-H₃PW₁₂O₄₀ | - | - | - | - | ntnu.no |

| UiO-66-SO₃H | Anisole | Acetic Anhydride | 120 | 95 | Representative |

| H-BEA Zeolite | Anisole | Acetic Anhydride | 100 | 85 | Representative |

| Sulfated Zirconia | Anisole | Acetic Anhydride | 100 | 90 | Representative |

| Note: Data for MIL-101(Cr)-H₃PW₁₂O₄₀ was not detailed in the search results; other solid acid catalysts are shown for comparison. |

The production of Vinyl Chloride Monomer (VCM), the precursor to polyvinyl chloride (PVC), is a large-scale industrial process that typically involves the thermal cracking of Ethylene (B1197577) Dichloride (EDC) at very high temperatures (around 500-550 °C). rsc.orgaai.solutionsrsc.org This process is highly energy-intensive. The use of a solid acid catalyst that can lower the required reaction temperature offers significant energy savings and environmental benefits.

A MIL-101(Cr)-SO₃H powder prepared from lab-synthesized Monosodium 2-Sulfoterephthalate has been successfully employed as a catalyst for EDC cracking. rsc.org In a significant finding, the catalytic test showed that the MIL-101(Cr)-SO₃H catalyst can lower the reaction temperature required for EDC cracking to just 255 °C. rsc.org This represents a drastic reduction from the typical industrial temperatures. Remarkably, even at this much lower temperature, the catalyst achieved a high percentage conversion of approximately 75% and an excellent selectivity towards VCM of 99.8%. rsc.org These results indicate that functional materials derived from Monosodium 2-Sulfoterephthalate are highly promising for developing energy-efficient technologies in the petrochemical industry. rsc.org

| Process | Catalyst | Temperature (°C) | EDC Conversion (%) | VCM Selectivity (%) |

| Catalytic Cracking | MIL-101(Cr)-SO₃H | 255 | ~75 | 99.8 |

| Industrial Thermal Cracking | None | 500 - 550 | ~50-60 | >90 |

| Data sourced from Lee et al., 2021 rsc.org and Applied Analytics, Inc. rsc.org |

Acid-Catalyzed Reactions

Separation and Adsorption Technologies

The unique pore structures and the presence of functional groups in MOFs derived from monosodium 2-sulfoterephthalate make them highly effective materials for various separation and adsorption applications.

The separation of olefins from paraffins is a critical and energy-intensive process in the petrochemical industry. MOFs offer a promising alternative to traditional cryogenic distillation due to their potential for selective adsorption. The introduction of specific functional groups and metal ions into the MOF structure can significantly enhance the separation performance.

The aforementioned MIL-101–Cr–SO₃Ag, derived from a sulfonate-functionalized linker, provides a clear example of this. The presence of Ag(I) ions, which have a strong affinity for the π-bonds of olefins, in combination with the sulfonate groups, leads to a remarkable improvement in the selectivity of ethylene over ethane (B1197151). At 318 K and 100 kPa, the ethylene/ethane adsorption selectivity of MIL-101–Cr–SO₃Ag was found to be 9.7, a significant increase from the 1.2 selectivity of the non-silver-containing MIL-101–Cr–SO₃H. usf.edu

Table 2: Ethylene/Ethane Adsorption Selectivity of a Sulfonate-Functionalized MOF

| Material | Ethylene Uptake (cm³/g at 296K, 1 atm) | Ethane Uptake (cm³/g at 296K, 1 atm) | Ethylene/Ethane Selectivity (318K, 100 kPa) |

|---|---|---|---|

| MIL-101–Cr–SO₃H | 42 | ~40 | 1.2 |

| MIL-101–Cr–SO₃Ag | 73 | ~40 | 9.7 |

Data sourced from a study on highly selective adsorption of ethylene over ethane in a MOF. usf.edu

MOFs functionalized with sulfonate groups are also effective adsorbents for removing contaminants from liquid phases. The charged nature of the sulfonate group can enhance the interaction with polar and charged pollutants.

Ionic Liquids: The adsorption of ionic liquids (ILs) onto MOFs is an area of growing interest. nih.govrsc.orgresearchgate.net Composites of ILs and MOFs can exhibit synergistic properties, combining the high surface area of the MOF with the unique solvent properties of the IL. nih.gov While specific studies on the adsorption of ionic liquids by monosodium 2-sulfoterephthalate-derived MOFs are not widely reported, the principles of host-guest chemistry suggest that the sulfonate groups could interact favorably with the cationic components of ionic liquids, facilitating their adsorption. For instance, MOFs have been functionalized with imidazolium-based ionic liquids for the adsorption of phenol derivatives. rsc.org

Radioactive Methyl Iodide: The capture of radioactive methyl iodide from nuclear waste streams is a critical environmental challenge. While direct studies using monosodium 2-sulfoterephthalate-derived MOFs are limited, the broader class of functionalized MOFs has shown promise in this area.

Thiophene (B33073) Derivatives: The removal of sulfur-containing compounds like thiophene and its derivatives from fuels is essential for producing clean-burning fuels. As mentioned earlier, metal-doped MOFs have demonstrated high efficacy in this application. A study using MOF-5 doped with Ag, Cu, and Ni in mixed matrix membranes showed significant removal of thiophene and dibenzothiophene (B1670422) from a model oil. nih.gov The MOF-5/Ag membrane was particularly effective, removing 86.8% of the thiophene. nih.gov This suggests that a sulfonate-functionalized MOF, with its potential to immobilize metal ions like Ag(I), could be a highly effective adsorbent for thiophene derivatives.

Table 3: Removal Efficiency of Thiophene Derivatives using Metal-Doped MOF-5 Membranes

| Membrane | Thiophene Removal Efficiency (%) | Dibenzothiophene Removal Efficiency (%) |

|---|---|---|

| MOF-5/Ag | 86.8 | Lower than thiophene |

| MOF-5/Cu | Lower than Ag | Lower than thiophene |

| MOF-5/Ni | Lower than Ag | Lower than thiophene |

Data highlights the superior performance of the Ag-doped membrane for thiophene removal. nih.gov

The control of moisture levels is crucial in a wide range of applications, from electronics packaging to atmospheric water harvesting. MOFs are being extensively studied as next-generation adsorbents for water due to their high porosity and tunable surface chemistry. researchgate.nettudelft.nltudelft.nl The water adsorption properties of a MOF are strongly influenced by the nature of its organic linkers and metal centers.

The introduction of hydrophilic functional groups, such as the sulfonate group from monosodium 2-sulfoterephthalate, is expected to enhance the water adsorption capacity of a MOF, particularly at low relative humidity. researchgate.net The sulfonate groups can act as strong hydrogen bond acceptors, attracting and holding water molecules within the pores of the MOF. Research on sulfonated covalent organic frameworks (COFs) has shown that the presence of sulfonic acid groups shifts the water adsorption isotherm to lower humidity levels, indicating a stronger affinity for water. researchgate.net This principle is directly applicable to sulfonate-functionalized MOFs.

Proton Conductive Materials for Electrochemical Applications

Functional materials derived from Monosodium 2-Sulfoterephthalate are at the forefront of research for creating highly effective proton conductive materials, which are essential for various electrochemical applications, including proton-exchange membrane fuel cells (PEMFCs). The incorporation of sulfonate groups (SO₃⁻) into materials like metal-organic frameworks (MOFs) is a key strategy for facilitating proton transport.

Mechanisms of Proton Conduction in Sulfonate-Functionalized MOFs

Metal-organic frameworks (MOFs) engineered with sulfonate groups exhibit promising proton conductivity. atlasofscience.org The primary mechanism of proton conduction in these materials relies on the presence of water molecules and the formation of hydrogen-bonding networks. Protons are transported through the porous structure of the MOF via two principal mechanisms: the Grotthuss mechanism (proton hopping) and the Vehicle mechanism (diffusion of protonated species like H₃O⁺).

The sulfonate groups, being highly polar, create a hydrophilic environment within the MOF's pores, attracting and organizing water molecules. atlasofscience.org These water molecules, along with the sulfonate groups, form extensive hydrogen-bond networks that serve as pathways for proton transport. lidsen.com In some cases, the intentional creation of defects or "missing metal-ligand connectivities" in the MOF structure can lead to a higher density of free sulfonate groups, which significantly enhances proton conductivity by providing more sites for proton hopping. atlasofscience.org For instance, a MOF with such engineered irregularities showed a proton conductivity of 1.23 × 10⁻⁴ S·cm⁻¹ at 90 °C and 98% relative humidity, a value over two orders of magnitude higher than its fully connected counterpart. atlasofscience.org

Furthermore, the confinement of species like sulfuric acid within the pores of a MOF can dramatically increase proton conductivity by providing additional mobile protons and fostering the formation of robust hydrogen-bonding networks with water molecules. acs.org This approach has led to materials with nearly temperature-independent proton conductivity. acs.org

Strategies for Enhancing Proton Conductivity Performance

Another strategy involves creating composite membranes by blending sulfonate-functionalized materials with polymers like polyvinylidene fluoride (B91410) (PVDF) and polyvinylpyrrolidone (B124986) (PVP). acs.orgresearchgate.net These mixed-matrix membranes can exhibit enhanced proton conductivity because the polymer matrix can help to fill the grain boundaries between MOF particles, creating a more continuous pathway for proton transport. acs.org

Furthermore, controlling the orientation of polymer chains can have a substantial impact on proton conductivity. Sulfonated polyimide thin films with a preferred in-plane chain packing have demonstrated a proton conductivity of 2.6 × 10⁻¹ S cm⁻¹, which is almost an order of magnitude higher than the bulk material. rsc.org The interaction between the sulfonic acid side chains and water molecules at high humidity can induce a structural rearrangement into a more ordered, liquid-crystal-like state, which facilitates proton transport. rsc.org

| Material | Proton Conductivity (S/cm) | Conditions | Reference |

| Sulfonate-based MOF with missing metal-ligand connectivity | 1.23 × 10⁻⁴ | 90 °C, 98% RH | atlasofscience.org |

| SPEEK/ZIF-COOH composite membrane | 0.0152 | 80 °C | lidsen.com |

| SPEEK/SDBS membrane (10 wt% SDBS) | 0.091 | Not Specified | mdpi.com |

| Oriented Sulfonated Polyimide Thin Film | 2.6 × 10⁻¹ | 298 K, 95% RH | rsc.org |

| Cu-SAT MOF | 0.53 × 10⁻³ | 353 K, 98% RH | acs.org |

| Nafion composite membrane with 4% PAF-45DS | 5.67 × 10⁻³ | 80 °C, ~78% RH | mdpi.com |

| MFM-300(Cr)·SO₄(H₃O)₂ | 1.26 × 10⁻² | 25 °C, 99% RH | acs.org |

Polymer Science and Engineering

Monosodium 2-Sulfoterephthalate serves as a crucial monomer in the synthesis of advanced polymers with tailored properties for a range of applications, from membrane technology to energy storage.

Synthesis of Sulfonated Polyamides and Polybenzimidazoles

Monosodium 2-Sulfoterephthalate, also known as 2-sulfoterephthalic acid monosodium salt, is a key building block for creating sulfonated aromatic polyamides. nih.govresearchgate.net These polymers are synthesized through step-growth polymerization, typically reacting the sulfonated monomer with a diamine. The presence of the sulfonate groups in the polymer backbone imparts desirable properties such as improved hydrophilicity and ion-exchange capacity. For example, poly(2,2′-disulfonyl-4,4′-benzidine isophthalamide) (PBDI) is synthesized using a disulfonated diamine, resulting in a polymer with two sulfonate groups per repeating unit. nih.gov

The synthesis of these polymers often involves interfacial polymerization, where the reaction occurs at the interface of two immiscible liquids, or melt-phase polycondensation. nih.govresearchgate.net The resulting sulfonated polyamides are often amorphous and exhibit high thermal stability. researchgate.net

Fabrication of Cross-Linked Membranes with Enhanced Mechanical and Thermal Properties

Cross-linking is a vital technique to improve the mechanical and thermal stability of polymer membranes. mdpi.com For membranes derived from sulfonated polymers, cross-linking can prevent excessive swelling in aqueous environments and enhance their durability. Chemical cross-linking agents like glutaraldehyde (B144438) can be used to form covalent bonds between polymer chains, resulting in a more rigid and compact structure. mdpi.comnih.gov

In the context of materials derived from Monosodium 2-Sulfoterephthalate, the fabrication of cross-linked membranes can involve creating hybrid materials. For instance, silica-functionalized derivatives can be cross-linked with polymers like polyvinyl alcohol (PVA) through a sol-gel process. researchgate.net This creates a network of Si-O-Si and Si-O-C linkages, which significantly improves the thermal stability and mechanical properties of the resulting membrane. researchgate.net The introduction of such cross-links has been shown to improve the tensile strength of the polymer network. mdpi.com

Evaluation as Electrode Materials in Lithium-Ion Batteries

While direct use of Monosodium 2-Sulfoterephthalate as an electrode material is not extensively documented, the functional groups it provides are relevant to battery technology. Sulfonate-functionalized materials are being explored for their potential to enhance the performance of electrodes. For example, a zirconium-based MOF with sulfonate groups has been used as a coating on a copper electrode for the electrochemical reduction of nitrate (B79036) to ammonia. nih.gov The negatively charged sulfonate groups enrich the concentration of protons near the electrode surface, which significantly promotes the selectivity of the desired reaction. nih.gov This principle of using sulfonate groups to modulate the ionic environment at the electrode-electrolyte interface could be applicable to improving the performance of lithium-ion batteries, for instance, by facilitating Li⁺ transport or stabilizing the electrode surface.

Computational and Theoretical Investigations of Monosodium 2 Sulfoterephthalate Systems

Density Functional Theory (DFT) for Molecular and Material Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict a wide array of properties of molecules and materials, including those of Monosodium 2-Sulfoterephthalate.

Elucidation of Ligand Coordination Preference and Binding Energies

Monosodium 2-Sulfoterephthalate serves as a trifunctional ligand, featuring two carboxylate groups and one sulfonate group. This structure allows for various coordination modes with metal centers, making it a versatile building block for metal-organic frameworks (MOFs). DFT calculations are instrumental in determining the preferred coordination sites and the strength of the resulting bonds.

Research on similar polyfunctional ligands demonstrates that the coordination preference is influenced by several factors, including the hard and soft acid-base (HSAB) principle, the charge of the metal ion, and the steric hindrance of the ligand. DFT can be employed to calculate the binding energies of different coordination isomers, thereby predicting the most stable structures. For instance, in the formation of MOFs, the carboxylate groups are often the primary coordination sites with metal clusters, while the sulfonate group can remain as a functional site within the pores of the framework or participate in weaker interactions.

Table 1: Illustrative DFT-Calculated Binding Energies of 2-Sulfoterephthalate Ligand with a Metal Center (Note: These are representative values based on typical DFT studies of similar systems and are for illustrative purposes.)

| Coordination Site | Metal Ion | Binding Energy (kJ/mol) |

| Carboxylate (Monodentate) | Cr(III) | -350 |

| Carboxylate (Bidentate) | Cr(III) | -550 |

| Sulfonate | Cr(III) | -250 |

These calculations help in the rational design of new MOFs with desired topologies and properties by providing a predictive understanding of ligand-metal interactions.

Mechanism Studies of Catalytic Reactions and Reaction Pathways

Monosodium 2-Sulfoterephthalate is a key precursor in the synthesis of the highly effective solid acid catalyst MIL-101(Cr)-SO3H. rsc.org This catalyst has shown remarkable performance in various chemical transformations, such as the cracking of ethylene (B1197577) dichloride to produce vinyl chloride monomer. rsc.org DFT calculations are pivotal in elucidating the mechanisms of such catalytic reactions.

By modeling the catalyst's active sites—the sulfonic acid groups (–SO3H) tethered to the terephthalate (B1205515) linker—researchers can map out the potential energy surface of the reaction. This includes identifying transition states and reaction intermediates, and calculating the activation energy barriers for different proposed pathways. For a reaction like ester hydrolysis, which is often catalyzed by Brønsted acids, DFT can model the protonation of the substrate, the nucleophilic attack by water, and the subsequent steps leading to the final products. These studies reveal the role of the catalyst in lowering the activation energy and explain the observed reaction rates and selectivity.

Table 2: Example of DFT-Calculated Activation Energies for a Catalytic Step (Note: This table presents hypothetical data to illustrate the application of DFT in catalysis research.)

| Reaction Step | Catalyst | Activation Energy (kJ/mol) |

| Substrate Protonation | MIL-101-SO3H | 45 |

| Nucleophilic Attack | MIL-101-SO3H | 80 |

| Product Release | MIL-101-SO3H | 30 |

Prediction of Electronic Structures, Acidity, and Band Gaps

The electronic properties of Monosodium 2-Sulfoterephthalate and its derived materials are fundamental to their functionality. DFT is a primary tool for predicting these properties. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to understand the molecule's reactivity and its behavior as a ligand.

A crucial property of the MIL-101(Cr)-SO3H catalyst is its Brønsted acidity, which originates from the sulfonic acid group. DFT can be used to calculate the deprotonation energy, which is a direct measure of acidity. By comparing the calculated acidity of the –SO3H group in the MOF to that of other well-known acid catalysts, a quantitative understanding of its catalytic power can be achieved.

Furthermore, for MOFs and other materials derived from Monosodium 2-Sulfoterephthalate, DFT can predict the electronic band structure and the band gap. The band gap is a critical parameter that determines the material's optical and electronic properties, indicating whether it behaves as an insulator, semiconductor, or conductor. This is particularly important for applications in electronics and photocatalysis.

Table 3: Predicted Electronic Properties of a Sulfonated Terephthalate-Based System (Note: These values are illustrative and based on general knowledge of similar materials.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Band Gap | 4.3 eV |

| Deprotonation Energy (Acidity) | 1200 kJ/mol |

Molecular Dynamics Simulations for Understanding Dynamics and Interactions

While DFT provides a static picture of the electronic structure and energetics, molecular dynamics (MD) simulations offer a dynamic view of the system at the atomic level. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their movements and interactions over time.

For systems containing Monosodium 2-Sulfoterephthalate, MD simulations can be used to understand its behavior in solution, including its hydration and interactions with other species. In the context of MOFs, MD can simulate the diffusion of guest molecules within the pores, providing insights into the material's performance in applications like gas storage and separation. The flexibility of the MOF structure, including phenomena like "breathing" where the framework expands or contracts in response to external stimuli, can also be investigated using MD simulations.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are also essential for interpreting experimental spectroscopic data. The synthesis of Monosodium 2-Sulfoterephthalate is often followed by characterization using techniques such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). rsc.org

DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an FT-IR spectrum. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups (e.g., C=O stretch, S=O stretch) can be made. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. For mass spectrometry, computational fragmentation analysis can help in interpreting the observed fragmentation patterns.

Table 4: Comparison of Experimental and Computationally Predicted Spectroscopic Data (Note: The data provided is for illustrative purposes to demonstrate the principle.)

| Spectroscopic Technique | Experimental Value | Calculated Value | Assignment |

| FT-IR (cm⁻¹) | 1705 | 1710 | C=O Stretch |

| FT-IR (cm⁻¹) | 1240 | 1235 | S=O Asymmetric Stretch |

| ¹³C NMR (ppm) | 168 | 167.5 | Carboxyl Carbon |

| ¹³C NMR (ppm) | 145 | 144.8 | Sulfonated Aromatic Carbon |

Future Research Directions and Perspectives

Rational Design of Novel Monosodium 2-Sulfoterephthalate-Based Materials with Enhanced Functionality

The forward path in the application of Monosodium 2-Sulfoterephthalate lies in the rational design of new materials, particularly metal-organic frameworks (MOFs) and coordination polymers. The term "rational design" refers to the deliberate and knowledge-based approach to creating materials with specific, predetermined properties. sciopen.com This involves leveraging the distinct coordination sites of the sulfonate and carboxylate groups on the benzene (B151609) ring to construct complex, functional architectures.

Future work will concentrate on the strategic modification of the Monosodium 2-Sulfoterephthalate ligand itself or the introduction of secondary ligands during synthesis. This approach aims to fine-tune material properties for targeted applications. For instance, creating MOFs with higher porosity and specific pore chemistries could lead to breakthroughs in gas storage and separation technologies. Similarly, materials can be designed for enhanced catalytic activity, with research showing that a catalyst derived from Monosodium 2-Sulfoterephthalate can significantly lower the reaction temperature in industrial processes like ethylene (B1197577) dichloride cracking. rsc.org

A significant aspect of this design process is the increasing reliance on computational modeling. These in-silico methods allow scientists to predict the structures and potential functionalities of novel materials before undertaking costly and time-consuming laboratory synthesis. This predictive power accelerates the discovery of promising material candidates for a range of applications.

Exploration of Synergistic Effects in Hybrid Composite Materials

A highly promising research direction is the development of hybrid composite materials that incorporate Monosodium 2-Sulfoterephthalate-based structures. By combining these structures with other materials like polymers or nanomaterials, it is possible to create composites with synergistic effects, where the final material exhibits properties superior to its individual components. mdpi.com

The introduction of hybrid fillers into polymer matrices is known to enhance the macro and micro properties of the resulting composites. mdpi.com For example, embedding a MOF synthesized from Monosodium 2-Sulfoterephthalate into a polymer matrix can concurrently improve the mechanical strength of the polymer while imparting the high surface area and porosity of the MOF. Such hybrid materials are being explored for advanced membrane applications, aiming for higher selectivity and permeability.

Research indicates that using hybrid fillers can be a viable strategy to improve the mechanical, thermal, and electrical properties of advanced materials. mdpi.comresearchgate.net The sulfonate group within the Monosodium 2-Sulfoterephthalate structure can play a crucial role in improving the dispersion and interfacial adhesion of the filler within the host matrix, which is critical for achieving the desired synergistic enhancements. The investigation of these interactions is key to unlocking the full potential of these sophisticated composites in fields ranging from thermal management to biomedical devices. researchgate.netnih.gov

Development of Sustainable and Scalable Synthesis Routes for Industrial Implementation

For Monosodium 2-Sulfoterephthalate-based materials to transition from the laboratory to industry, the development of sustainable and scalable synthesis methods is essential. Many current synthesis protocols are not suitable for large-scale production due to factors like high energy consumption, reliance on harsh solvents, and lengthy reaction times. rsc.org

Future research must prioritize greener synthesis strategies. This includes exploring mechanochemistry (solvent-free reactions driven by mechanical force) and sonochemistry (using ultrasound to promote reactions). A key goal is the utilization of water as the primary solvent, which presents a significant challenge in controlling the crystallization process to yield high-quality, stable materials.

One study has already demonstrated a lab-scale synthesis of Monosodium 2-Sulfoterephthalate from readily available p-xylene, achieving a yield of approximately 75%. rsc.org While successful, this process highlights the challenges in scaling up, as it involves multiple steps, including sulfonation and oxidation. rsc.orgrsc.org Overcoming the difficulties associated with mass-producing crystalline materials like MIL-101(Cr)-SO3H, which uses Monosodium 2-Sulfoterephthalate as a ligand, is a noted disadvantage that needs to be addressed for industrial viability. rsc.org The development of continuous flow reactors is another critical area of research that could enable better process control and more consistent product quality for large-scale implementation.

Addressing Challenges in Material Performance and Durability for Practical Applications

While materials derived from Monosodium 2-Sulfoterephthalate show great promise, their practical application is contingent on overcoming significant challenges related to performance and long-term durability. A primary concern for MOFs, for example, is their stability in the presence of moisture and at elevated temperatures. rsc.org

Future research will focus intently on enhancing the chemical and thermal robustness of these materials. Strategies to achieve this include the formation of stronger metal-ligand bonds within the framework, post-synthetic modifications to shield sensitive parts of the structure, and the encapsulation of the material within a protective secondary matrix.

Another major hurdle is the processability of these materials. MOFs are often produced as fine powders, which are difficult to shape into forms required for many applications, such as membranes or coatings. rsc.org Therefore, significant research efforts will be directed towards developing effective methods for formulating these powders into pellets, thin films, or integrating them seamlessly into polymer composites. Investigating the long-term performance, potential degradation pathways, and recyclability of these materials will be crucial to ensure they are both economically viable and environmentally sustainable for widespread practical use.

Data on Future Research Directions

| Research Area | Key Objectives | Associated Challenges |

| Rational Material Design | Create materials with tailored porosity, catalytic sites, and photoluminescence. | Predicting complex crystal structures; achieving precise synthesis control. |

| Hybrid Composites | Achieve synergistic property enhancements (e.g., mechanical, thermal). | Ensuring compatibility and strong interfacial adhesion between components. |

| Sustainable Synthesis | Develop green, low-cost, and large-scale production methods. | Maintaining material quality and yield in greener solvents (e.g., water); scaling from lab to industrial production. |

| Performance & Durability | Improve stability against moisture, heat, and chemical exposure. | Overcoming inherent instabilities of certain frameworks; processing fine powders into usable forms. |

Q & A

Q. What is the role of Monosodium 2-Sulfoterephthalate in synthesizing metal-organic frameworks (MOFs)?

Monosodium 2-Sulfoterephthalate serves as a sulfonated organic linker in the synthesis of zirconium-based MOFs, such as UiO-66-SO3H. Its sulfonate group enhances hydrophilicity and catalytic activity, enabling applications in acid-catalyzed reactions like fructose dehydration to 5-hydroxymethylfurfural (5-HMF). The synthesis involves reacting zirconium precursors (e.g., ZrCl₄ or Zr(SO₄)₂·4H₂O) with the linker in solvents like DMF or water under solvothermal or reflux conditions .

Q. What are the standard safety protocols for handling Monosodium 2-Sulfoterephthalate in laboratory settings?

The compound is classified as a skin and eye irritant (GHS Category 2/2A). Researchers should wear gloves, goggles, and lab coats, and work in a fume hood. It must be stored away from strong oxidizers and bases at room temperature. Spills require neutralization with inert absorbents and disposal as hazardous waste, per local regulations .

Q. How is Monosodium 2-Sulfoterephthalate characterized for purity and structural integrity?

Key techniques include:

- FTIR : To confirm sulfonate (-SO₃H) and carboxylate (-COO⁻) functional groups.

- XRD : To verify crystallinity and phase purity of derived MOFs.

- Elemental Analysis : To assess sodium and sulfur content.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability up to 500°C .

Advanced Research Questions

Q. How do variations in molar ratios of Monosodium 2-Sulfoterephthalate to zirconium precursors affect MOF properties?

A 1:2 molar ratio (Zr:linker) optimizes surface area (~800 m²/g) and pore volume in UiO-66-SO3H. Excess linker can lead to incomplete framework formation, reducing crystallinity, while lower ratios limit functional group density, impairing catalytic activity. Systematic optimization requires monitoring via BET surface area analysis and catalytic testing (e.g., fructose conversion rates) .

Q. What methodologies resolve contradictions in catalytic performance between water-based and DMF-synthesized UiO-66-SO3H?

Water-based synthesis often yields smaller crystallites with higher defect density, increasing active site accessibility but reducing long-term stability. Comparative studies should employ:

- NH₃-TPD : To quantify acid site density.

- Leaching Tests : To assess sulfonate group retention under reaction conditions.

- Recycling Experiments : To evaluate stability over multiple catalytic cycles. Evidence shows water-based MOFs exhibit faster initial activity but deactivate quicker than DMF-derived counterparts .

Q. How can computational modeling enhance the design of Monosodium 2-Sulfoterephthalate-derived MOFs?

Density Functional Theory (DFT) simulations predict binding energies between zirconium clusters and sulfonated linkers, guiding linker modification for improved stability. Molecular dynamics (MD) models assess framework flexibility under mechanical stress, critical for industrial applications requiring compressive resistance .

Q. What strategies mitigate batch-to-batch variability in MOF synthesis using Monosodium 2-Sulfoterephthalate?

- Strict Solvent Control : Use anhydrous DMF or deionized water to prevent hydrolysis side reactions.

- Reaction Temperature Gradients : Optimize heating profiles (e.g., 100–120°C for water-based synthesis) to balance nucleation and crystal growth.

- Post-Synthetic Acid Treatment : Soak MOFs in acetic acid to dissolve unreacted linker and enhance crystallinity .

Methodological Guidelines

- Reproducibility : Document zirconium source purity, solvent lot numbers, and aging time of precursor solutions.

- Data Analysis : Use Scherrer’s equation on XRD peaks to estimate crystallite size; apply the t-test to compare catalytic activity across synthesis batches .

- Contingency Planning : Pre-test linker solubility in alternative solvents (e.g., ethanol-DMF mixtures) if crystallization fails .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.